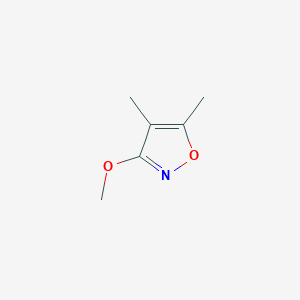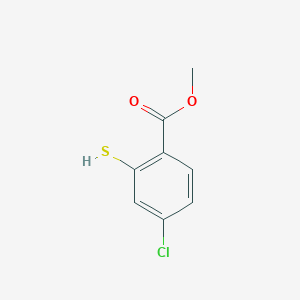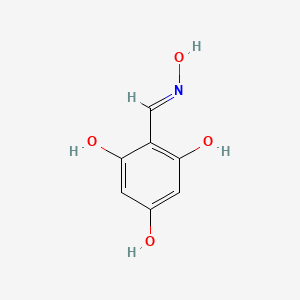
2,4,6-Trihydroxybenzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trihydroxybenzaldehyde oxime is a chemical compound with the molecular formula C7H7NO4 . It is derived from 2,4,6-Trihydroxybenzaldehyde, which is also known as Phloroglucinol aldehyde, Phloroglucinaldehyde, Benzaldehyde, 2,4,6-trihydroxy-, and Formylphloroglucinol .
Molecular Structure Analysis
The molecular structure of 2,4,6-Trihydroxybenzaldehyde consists of a benzene ring with three hydroxyl groups and one aldehyde group attached . When it forms an oxime, one of the hydroxyl groups is replaced by an oxime group (–N=O), resulting in 2,4,6-Trihydroxybenzaldehyde oxime .Chemical Reactions Analysis
While specific chemical reactions involving 2,4,6-Trihydroxybenzaldehyde oxime are not available, oximes are known to undergo a variety of chemical reactions. For instance, they can be reduced to amines, or dehydrated to form nitriles .Physical And Chemical Properties Analysis
The molecular weight of 2,4,6-Trihydroxybenzaldehyde oxime is 169.13 . More detailed physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique
Vibrational Spectral Analysis
2,4,6-Trihydroxybenzaldehyde (THB) has been extensively studied for its structural and vibrational properties. Balachandran, Karpagam, and Lakshmi (2012) conducted an experimental and theoretical study on the structures and vibrations of THB, focusing on its Fourier transform infrared and Raman spectra. They identified 16 conformers of THB, with the most stable being the C1 form, and investigated the molecular structures, vibrational frequencies, infrared intensities, and Raman scattering activities of these conformers (Balachandran, Karpagam, & Lakshmi, 2012).
Enzymatic Reduction of Oximes to Imines
Heberling et al. (2006) explored the reduction of oximes to imines under both anaerobic and aerobic conditions, using various substances including 2,4,6-trimethylacetophenone oxime and benzaldoxime. They found that this reduction was oxygen-insensitive, requiring active protein and either NADH or NADPH, with NADH being the preferred cofactor (Heberling, Girreser, Wolf, & Clement, 2006).
Dual-Acting Agents in Diabetes
A study by Ciccone et al. (2022) described novel (E)-benzaldehyde O-benzyl oximes as inhibitors of aldose reductase (ALR2) with antioxidant properties. These compounds, including variants of trihydroxybenzaldehyde oxime, showed potential as dual-acting agents for treating diabetic complications (Ciccone et al., 2022).
Unexpected Product in Acetal Formation
Ayers et al. (2015) reported an unexpected product from the reaction of 2,4,6-trihydroxybenzaldehyde with alcohol in the presence of an acid catalyst, leading to the formation of a xanthylium product instead of the intended acetal. This study contributes to the understanding of the chemical behavior of THB in synthetic processes (Ayers et al., 2015).
Crystal Structures and Hydrogen Bonding
Gomes et al. (2018) discussed the crystal structures and Hirshfeld surfaces of various methoxybenzaldehyde oxime derivatives, including those related to 2,4,6-trihydroxybenzaldehyde. They examined different conformations and hydrogen-bonding patterns, contributing to the field of crystallography and molecular design (Gomes et al., 2018).
Anti-Obesity Properties
Kim et al. (2015) investigated the potential of 2,4,6-trihydroxybenzaldehyde (THB) as an anti-obesity treatment. Their study showed that THB inhibited adipocyte differentiation in 3T3-L1 cells and reduced fat accumulation in mice, suggesting its potential as a nutraceutical for obesity and related metabolic disorders (Kim et al., 2015).
Mécanisme D'action
Target of Action
The primary target of 2,4,6-Trihydroxybenzaldehyde (THB) is the enzyme α-glucosidase . This enzyme is located in the epithelium of the small intestine and catalyzes the final step in carbohydrate digestion . It has been identified as a potential therapeutic target due to its role in controlling postprandial blood glucose levels .
Mode of Action
2,4,6-Trihydroxybenzaldehyde oxime interacts with α-glucosidase through noncompetitive inhibition . This means that the compound binds to the enzyme at a site other than the active site, changing the enzyme’s shape and reducing its activity . The IC50 value, a measure of the effectiveness of the compound in inhibiting biological function, is 4.60 μM .
Biochemical Pathways
The inhibition of α-glucosidase by 2,4,6-Trihydroxybenzaldehyde oxime affects the carbohydrate digestion pathway . By slowing down the breakdown of complex carbohydrates into glucose, it reduces the increase in blood glucose concentrations after a meal, especially in diabetic patients .
Pharmacokinetics
The compound’s strong α-glucosidase inhibitory activity suggests that it may have good bioavailability .
Result of Action
The primary result of the action of 2,4,6-Trihydroxybenzaldehyde oxime is the reduction of postprandial hyperglycemia . By inhibiting α-glucosidase, it slows the uptake of dietary carbohydrates, leading to lower blood glucose levels after meals . This makes it a potent antidiabetic agent .
Propriétés
IUPAC Name |
2-[(E)-hydroxyiminomethyl]benzene-1,3,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-1-6(10)5(3-8-12)7(11)2-4/h1-3,9-12H/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAXAYPJZQMUHY-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C=NO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)/C=N/O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trihydroxybenzaldehyde oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

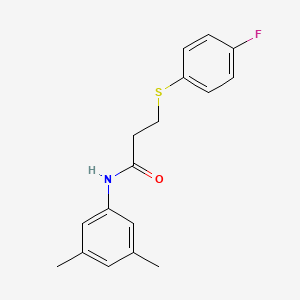
![(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2756706.png)
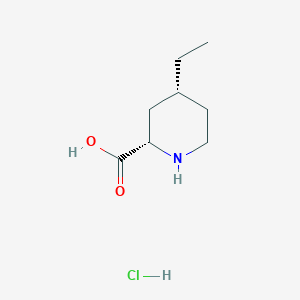
![1-(([2,2'-Bifuran]-5-ylmethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2756711.png)
![N-[2-[[1-(3-Chloro-4-fluorophenyl)-2-oxopyrrolidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2756715.png)
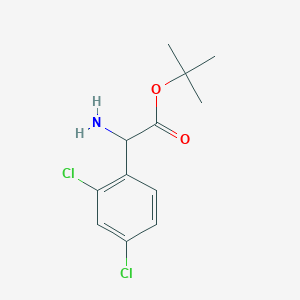
![(5Z)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2756719.png)
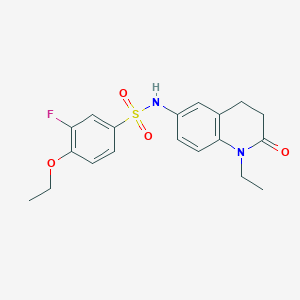
![3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2756722.png)
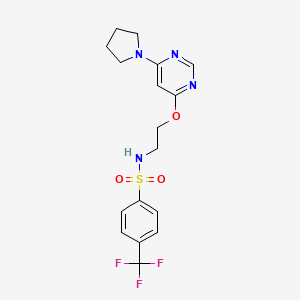
![N-(1-benzylpiperidin-4-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2756724.png)
